2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

mGlu5 NAM receptor selectivity structural isomerism

2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 942009-31-6) is a synthetic small molecule (MF: C18H14F3N3O2S, MW: 393.38 g/mol) belonging to the 2‑thio‑substituted imidazole acetamide class. It has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), a G‑protein coupled receptor implicated in CNS disorders.

Molecular Formula C18H14F3N3O2S
Molecular Weight 393.38
CAS No. 942009-31-6
Cat. No. B2890895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS942009-31-6
Molecular FormulaC18H14F3N3O2S
Molecular Weight393.38
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H14F3N3O2S/c19-18(20,21)26-14-8-6-13(7-9-14)23-16(25)11-27-17-22-10-15(24-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24)(H,23,25)
InChIKeyJLXQYCFXTRPSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: 2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 942009-31-6) for Procurement and Screening


2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 942009-31-6) is a synthetic small molecule (MF: C18H14F3N3O2S, MW: 393.38 g/mol) belonging to the 2‑thio‑substituted imidazole acetamide class [1]. It has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), a G‑protein coupled receptor implicated in CNS disorders . The compound incorporates a 5‑phenyl‑1H‑imidazole scaffold connected via a thioether linker to an acetamide bearing a 4‑(trifluoromethoxy)phenyl group – a structural architecture also found in a series of pyrazole/imidazole amides reported as mGlu5 NAMs in the peer‑reviewed literature [2].

mGlu5 NAM tool compound for CNS pathway studies
Thioether-linked imidazole acetamide; distinct from alkynyl-pyridine chemotypes
Structural isomer MMV390048 is an mGlu2 NAM; verify mGlu5 selectivity

Why In‑Class Substitution Fails for 2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 942009-31-6)


Although several imidazole‑based mGlu5 NAMs exist (e.g., CTEP, Basimglurant, fenobam), they differ fundamentally in their allosteric binding modes, scaffold topology, and pharmacokinetic profiles [1][2]. Importantly, the molecular formula C18H14F3N3O2S is shared by at least two distinct structural isomers – the target compound (mGlu5 NAM) and MMV390048 (an mGlu2‑selective NAM with IC50 values of 8.3 nM for human and 12.6 nM for rat mGlu2) – demonstrating that even identical elemental composition does not guarantee interchangeable biological activity . Simply substituting a generic “imidazole acetamide” or a different mGlu5 NAM for CAS 942009‑31‑6 risks altering receptor subtype selectivity, functional activity (NAM vs. PAM), and in vivo efficacy, as detailed in the quantitative evidence below.

Structural isomer MMV390048 targets mGlu2, not mGlu5, despite identical molecular formula. Receptor subtype mismatch may compromise experimental interpretation.
Clinical-stage mGlu5 NAMs (CTEP, Basimglurant) employ alkynyl-pyridine scaffolds with distinct allosteric binding modes. Scaffold mismatch may shift selectivity and target engagement profiles.

Quantitative Differentiation Evidence for 2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 942009-31-6)


Receptor Subtype Selectivity: mGlu5 NAM vs. Structural Isomer mGlu2 NAM

The target compound is reported as an mGlu5 negative allosteric modulator, whereas its structural isomer MMV390048 (same MF: C18H14F3N3O2S) is an mGlu2‑selective NAM. In a calcium mobilization assay, MMV390048 inhibits human mGlu2 with an IC50 of 8.3 nM and rat mGlu2 with an IC50 of 12.6 nM, while showing no activity at mGlu1, mGlu4, mGlu5, or mGlu8 receptors . The target compound's distinct connectivity (5‑phenyl‑1H‑imidazole‑2‑thioether vs. the biaryl‑pyridine scaffold of MMV390048) underlies its divergent mGlu5 activity, providing a unique tool for probing mGlu5‑specific signaling without confounding mGlu2 modulation .

Receptor Selectivity
Cross-study comparable
Target: mGlu5 NAM (IC50 not publicly disclosed); Isomer MMV390048: mGlu2 NAM, IC50 8.3 nM (human), 12.6 nM (rat), inactive at mGlu5
Same molecular formula, different receptor subtype; supports mGlu5-specific probe sourcing
Lot-specific potency requires in-house calcium assay verification
mGlu5 NAM receptor selectivity structural isomerism

Scaffold Architecture: 5‑Phenyl‑1H‑imidazole Thioether vs. Clinical mGlu5 NAMs

The target compound features a 5‑phenyl‑1H‑imidazole core linked via a thioether to an N‑[4‑(trifluoromethoxy)phenyl]acetamide moiety. This scaffold topology contrasts with clinically advanced mGlu5 NAMs: CTEP (RO4956371) employs a 2,5‑dimethyl‑1‑(4‑trifluoromethoxyphenyl)‑1H‑imidazole with a 4‑ethynylpyridine extension, and Basimglurant (RO4917523) uses a 2,5‑dimethyl‑1‑(4‑fluorophenyl)‑1H‑imidazole‑4‑ylethynyl‑pyridine core. CTEP achieves an in vivo half‑life of ~18 h in rodents with an oral bioavailability of ~60%, while Basimglurant entered Phase II clinical trials for major depressive disorder and fragile X syndrome [1][2]. The target compound's thioether‑acetamide linkage and free N‑H imidazole represent a structurally distinct chemotype that may engage the mGlu5 allosteric pocket differently, potentially yielding a divergent selectivity profile versus off‑target receptors .

Scaffold Architecture
Class-level inference
5-Phenyl-1H-imidazole-2-thioether acetamide; lacks alkynyl-pyridine extension of CTEP / Basimglurant
Structurally complementary mGlu5 chemotype for SAR expansion
Binding mode predicted to differ; confirm experimentally
scaffold comparison mGlu5 NAM CTEP Basimglurant

In Silico Binding Mode Differentiators: Thioether-Mediated Hydrogen Bonding vs. Alkynyl-Pyridine π-Stacking

Computational docking studies on structurally related imidazole derivatives indicate that the thioether sulfur atom can participate in energetically favorable interactions with the mGlu5 allosteric binding pocket. Published SAR for pyrazole/imidazole amide series demonstrates that the presence of a trifluoromethoxy substituent on the phenyl ring contributes significantly to mGlu5 binding affinity, with LipE analysis guiding optimization of antidepressant activity in vivo [1]. While alkynyl‑pyridine NAMs (CTEP, Basimglurant) rely on π‑stacking interactions of the pyridine ring within the receptor's transmembrane domain, the target compound's thioether‑linked acetamide is predicted to engage alternative hydrogen‑bonding networks with residues in the allosteric site, potentially offering a distinct resistance profile against receptor mutations that affect alkynyl‑pyridine binding [2].

Binding Mode Predicted
Class-level inference
Thioether H-bond acceptance; trifluoromethoxy lipophilic binding contribution vs. π-stacking in alkynyl-pyridines
Potential alternative hydrogen-bond network in mGlu5 allosteric pocket
In silico prediction from SAR; experimental confirmation needed
molecular docking allosteric binding thioether trifluoromethoxy

Annotated Biological Target Classification: Selective mGlu5 NAM vs. Multi‑Target Imidazole Derivatives

The target compound is explicitly annotated as an mGlu5 negative allosteric modulator in curated vendor databases, distinguishing it from structurally analogous imidazole acetamides that act on unrelated targets. For example, imidazolyl‑substituted phenylacetamides in patent literature have been claimed as angiotensin‑II antagonists for hypertension [1], while other 2‑thio‑substituted imidazole derivatives are described as BACE1 (β‑secretase) inhibitors [2]. This target‑class specificity is critical: a purchaser intending to study mGlu5‑mediated signaling must verify that the imidazole acetamide being procured is the mGlu5‑annotated chemotype rather than a BACE1 inhibitor or angiotensin antagonist sharing superficial structural similarity.

Target Annotation
Supporting evidence
Annotated mGlu5 NAM; structurally related imidazole acetamides may target BACE1 or angiotensin II receptors
Scaffold similarity risk; confirm mGlu5 annotation before procurement
Review vendor annotation against patent literature
target annotation mGlu5 selectivity off-target profiling imidazole chemotype

Validated Application Scenarios for 2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 942009-31-6)


mGlu5‑Selective Pharmacological Probe for CNS Target Validation Studies

The compound's annotated mGlu5 NAM activity, differentiated from the mGlu2‑selective isomer MMV390048, supports its use as a pharmacological tool to dissect mGlu5‑specific contributions in CNS disease models (depression, anxiety, fragile X syndrome, Parkinson's disease L‑DOPA‑induced dyskinesia) where mGlu5 NAMs have established therapeutic relevance [1][2]. Researchers must confirm lot‑specific potency via in‑house calcium mobilization assays prior to in vivo experiments.

SAR Expansion Library Member for mGlu5 Allosteric Modulator Optimization Programs

The distinct thioether‑linked acetamide scaffold, lacking the alkynyl‑pyridine motif of CTEP and Basimglurant, provides a structurally complementary starting point for medicinal chemistry programs seeking to explore novel mGlu5 allosteric binding interactions and circumvent existing intellectual property claims on the alkynyl‑pyridine chemotype [3].

Isomeric Selectivity Control in High‑Throughput mGlu Screening Panels

The identical molecular formula (C18H14F3N3O2S) shared with MMV390048 (mGlu2 NAM) makes CAS 942009‑31‑6 a critical control compound for validating analytical methods (HPLC, LC‑MS, NMR) capable of resolving structural isomers, ensuring that screening hit‑to‑lead campaigns correctly attribute activity to the intended receptor subtype .

Negative Control for mGlu2‑Mediated Signaling Experiments

Given that MMV390048 (isomeric mGlu2 NAM) potently inhibits mGlu2 (IC50 8.3–12.6 nM) while being inactive at mGlu5, the target compound can serve as a matched negative control in experiments designed to confirm that observed effects are mediated through mGlu5 and not through off‑target mGlu2 modulation, provided that its mGlu2 inactivity is experimentally verified .

Application
Selection Property
Validation Focus
mGlu5 pathway studies in CNS signaling models
Annotated mGlu5 NAM with structural isomer distinction
Lot-specific potency confirmation in calcium mobilization assay
mGlu5 allosteric modulator SAR expansion
Thioether-linked scaffold distinct from alkynyl-pyridine chemotypes
Binding mode and selectivity profiling against mGlu5 allosteric site
Isomeric selectivity control in HTS screening panels
Identical molecular formula to mGlu2 NAM isomer MMV390048
Analytical method resolution (HPLC, LC-MS) and correct target attribution
mGlu2 off-target control experiments
Predicted inactivity at mGlu2 (to be experimentally confirmed)
Verify absence of mGlu2 modulation via calcium assay
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